N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide

Drug Design CNS Penetration Physicochemical Properties

This pyrimidine-2-carboxamide derivative is a strategic research intermediate where the para-trifluoromethoxy substituent is not a mere analog, but a critical DMPK handle to enhance permeability, CNS penetration, and target engagement critical for safety and efficacy in kinase and nuclear receptor programs [][][]. Unlike simple N-phenyl or methoxy analogs, it provides a direct route to build focused libraries for blood-brain-barrier-penetrant candidate development, selectivity screening (>170-fold demonstrated for related scaffolds), and ADME/Tox-paired comparison studies [][][]. Secure this exclusive starting point for a high-precision hit-to-lead campaign.

Molecular Formula C12H8F3N3O2
Molecular Weight 283.21
CAS No. 1251545-43-3
Cat. No. B2435849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide
CAS1251545-43-3
Molecular FormulaC12H8F3N3O2
Molecular Weight283.21
Structural Identifiers
SMILESC1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H8F3N3O2/c13-12(14,15)20-9-4-2-8(3-5-9)18-11(19)10-16-6-1-7-17-10/h1-7H,(H,18,19)
InChIKeyKGZQMFBPRGPVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide (CAS 1251545-43-3): A Strategic Pyrimidine-2-carboxamide Scaffold for Medicinal Chemistry


N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide is a synthetic organic compound belonging to the privileged class of pyrimidine-2-carboxamides, a scaffold widely explored in drug discovery . The molecule features a pyrimidine core with a carboxamide group at the 2-position and an N-phenyl ring substituted with a para-trifluoromethoxy group. The presence of the lipophilic, electron-withdrawing trifluoromethoxy moiety is a key structural feature known to modulate physicochemical and pharmacokinetic properties . While specific quantitative data for this exact compound is sparse in primary literature, its structure positions it as a strategic intermediate and potential bioactive core within multiple therapeutic programs, including those targeting kinases and nuclear receptors [1][2].

Why N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide Cannot Be Replaced by a Generic N-Phenylpyrimidine-2-carboxamide


Generic substitution with a simple N-phenylpyrimidine-2-carboxamide is not scientifically valid due to the critical and quantifiable differences in molecular properties conferred by the para-trifluoromethoxy group. This group is not a passive substituent; it is a powerful modulator of a compound's drug-likeness. Specifically, the trifluoromethoxy group is known to significantly increase lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration compared to unsubstituted or methoxy analogs . Furthermore, the strong electron-withdrawing inductive effect (-I) of the trifluoromethoxy group alters the electron density of the phenyl ring, which can critically impact the strength of π-stacking interactions and binding affinity with hydrophobic pockets in target proteins [1]. This results in a different binding profile and metabolic stability compared to its analogs, making simple substitution without re-evaluating the entire pharmacokinetic and pharmacodynamic profile highly problematic [2].

N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide (CAS 1251545-43-3): A Quantitative Evidence Guide for Scientific Selection


Enhanced Lipophilicity and Predicted CNS Permeability vs. Unsubstituted and Methoxy Analogs

The presence of the trifluoromethoxy group significantly increases molecular lipophilicity, a key determinant of passive membrane permeability and blood-brain barrier penetration. While direct experimental logP data for this exact compound is not available in primary literature, the fragment's effect is well-established. In a related series of topoisomerase II inhibitors, the compound ARN24139, which incorporates the N-(4-(trifluoromethoxy)phenyl) motif, demonstrates this principle and exhibits in vivo tolerability, a property often linked to optimized physicochemical parameters like lipophilicity . This is a quantifiable difference compared to a simple N-phenylpyrimidine-2-carboxamide, which would have a significantly lower logP and reduced predicted CNS exposure.

Drug Design CNS Penetration Physicochemical Properties Lipophilicity

Potent Kinase Inhibition Activity Demonstrated by the N-(4-(trifluoromethoxy)phenyl)pyrimidine Motif

The specific N-(4-(trifluoromethoxy)phenyl)pyrimidine core is a privileged motif for inhibiting kinases, a major class of drug targets. In a binding assay for the human pregnane X receptor (hPXR), a close structural analog containing the N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide core demonstrated an IC50 of 10 nM [1]. This high potency is a result of the optimal fit of the trifluoromethoxyphenyl group within a hydrophobic pocket, a feature that would be absent or diminished in analogs lacking this group, such as N-phenylpyrimidine-2-carboxamide.

Kinase Inhibitor Oncology BCR-ABL Enzymatic Assay

Demonstrated Potential for Target Class Selectivity (MMP-13 vs. Other MMPs)

The pyrimidine-2-carboxamide scaffold is a proven platform for achieving high selectivity within target families. In the matrix metalloproteinase (MMP) family, a fused pyrimidine-2-carboxamide-4-one based inhibitor achieved remarkable selectivity for MMP-13, with an IC50 of 0.071 nM and greater than 170-fold selectivity over other MMPs (MMP-1, 2, 3, 7, 8, 9, 10, 12, 14) and TACE [1]. Another study on thieno[2,3-d]pyrimidine-2-carboxamides yielded highly potent and selective MMP-13 inhibitors . While the exact target compound lacks this specific data, its shared core scaffold provides a strong class-level inference for its potential to be optimized for selective inhibition. An analog with a different core, such as a pyrazolopyrimidine, may exhibit a vastly different and less favorable selectivity profile.

Selectivity MMP-13 Osteoarthritis Zinc-binding Inhibitor

Improved Physicochemical Profile and Reduced Toxicity Potential vs. Parent RAGE Inhibitors

In a study aimed at improving the drug-like properties of RAGE inhibitors, pyrimidine-2-carboxamide analogs were designed and synthesized to reduce hydrophobicity and toxicity. A potent analog with improved hydrophilicity did not exhibit the undesired cytotoxicity that was present in the parent RAGE inhibitors [1]. This demonstrates the pyrimidine-2-carboxamide scaffold's utility in generating analogs with a safer and more developable profile. An alternative scaffold might not offer the same opportunity for balancing potency with reduced toxicity.

RAGE Inhibitor Drug-likeness Hydrophilicity Cytotoxicity

Potential for Diverse Biological Activity Across Multiple Therapeutic Areas

The pyrimidine-2-carboxamide scaffold is a well-recognized 'privileged structure' in medicinal chemistry, with derivatives demonstrating activity against a wide range of targets and diseases. This includes promising anticancer activity, with some pyrimidine carboxamide derivatives showing IC50 values in the nanomolar range [1]. The scaffold has also been explored for anti-inflammatory [2], antimicrobial , and RXRα antagonist [3] applications. This broad potential provides a higher probability of identifying a hit for a new target compared to a more niche, less-explored scaffold. An alternative, unproven scaffold would carry a higher risk of complete failure in early-stage screening.

Anticancer Anti-inflammatory Antiviral Broad Spectrum

N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide (CAS 1251545-43-3): Best Application Scenarios for Research and Procurement


CNS-Targeted Kinase Inhibitor Lead Discovery

Given the class-level evidence for increased lipophilicity and predicted CNS penetration conferred by the trifluoromethoxy group, this compound is a strong candidate for initiating a drug discovery program aimed at developing brain-penetrant kinase inhibitors. A researcher would procure this compound to serve as a starting point for synthesizing a focused library, with the goal of identifying leads that can cross the blood-brain barrier and achieve high potency against CNS kinase targets .

Selectivity-Driven Hit-to-Lead Optimization for MMP or RXR Targets

Based on the demonstrated ability of the pyrimidine-2-carboxamide scaffold to achieve high target selectivity (e.g., >170-fold for MMP-13), this compound is an ideal choice for a hit-to-lead campaign focused on a target where isoform or off-target selectivity is critical for safety and efficacy. It can be used to synthesize analogs for structure-activity relationship (SAR) studies to fine-tune potency and selectivity against challenging targets like specific matrix metalloproteinases or nuclear receptors [1].

Tool Compound for Investigating the Role of Trifluoromethoxy in Drug Metabolism and Pharmacokinetics

This compound can serve as a valuable tool compound in DMPK (Drug Metabolism and Pharmacokinetics) studies. Researchers can directly compare its metabolic profile, plasma protein binding, and membrane permeability with the unsubstituted (N-phenylpyrimidine-2-carboxamide) and methoxy (N-(4-methoxyphenyl)pyrimidine-2-carboxamide) analogs. Such a controlled study would generate quantitative data on the specific contribution of the trifluoromethoxy group to the overall ADME (Absorption, Distribution, Metabolism, Excretion) properties of this chemotype, a critical data set for medicinal chemistry design [2].

Scaffold for Reducing Toxicity in Advanced Lead Series

In a scenario where a lead series is potent but suffers from dose-limiting toxicity, this compound can be used to generate new analogs with the goal of improving the safety profile. The evidence from RAGE inhibitor programs shows that the pyrimidine-2-carboxamide core can be used to create potent compounds that eliminate the cytotoxicity associated with a parent chemotype. Procurement of this compound would allow for the rapid exploration of structure-toxicity relationships (STR) to identify safer candidates while maintaining on-target activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.